tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
Crystallographic Analysis of Pyrido[3,4-d]pyrimidine Core Architecture
The crystallographic investigation of pyrido[3,4-d]pyrimidine derivatives reveals fundamental structural principles that govern the molecular arrangement and intermolecular interactions within these heterocyclic systems. X-ray crystallography serves as the primary analytical technique for determining the precise atomic positions and bond geometries within the crystal lattice. The methodology involves mounting crystalline samples in glass capillaries and subjecting them to monochromatic X-ray radiation, typically using graphite-monochromated molybdenum Kalpha radiation. The resulting diffraction patterns provide detailed information about the three-dimensional arrangement of atoms within the crystal structure.
Analysis of related pyrido[3,4-d]pyrimidine crystal structures demonstrates that these compounds typically exhibit specific geometric parameters characteristic of the fused heterocyclic system. The pyrido[3,4-d]pyrimidine core maintains planarity within the aromatic ring system, with typical bond lengths and angles consistent with the hybridization states of the constituent atoms. The crystal packing arrangements often involve intermolecular hydrogen bonding interactions, particularly through carbon-hydrogen to oxygen and carbon-hydrogen to nitrogen contacts, which contribute to the overall stability of the crystal lattice.
Powder X-ray diffraction analysis of pyrido[3,4-d]pyrimidine derivatives reveals characteristic diffraction patterns with specific peak positions corresponding to the crystal system parameters. For instance, related compounds in this class exhibit distinctive diffraction angles, with representative peaks observed at various two-theta values ranging from approximately 5 to 28 degrees. The specific diffraction pattern provides a unique fingerprint for each crystalline form, enabling definitive identification and polymorphic characterization of the compound.
The crystallographic unit cell parameters for pyrido[3,4-d]pyrimidine derivatives typically fall within well-defined ranges, reflecting the inherent structural constraints imposed by the bicyclic framework. The space group assignments and symmetry elements further define the molecular packing arrangements and provide insights into the preferred orientations of substituent groups, including the tert-butyl carboxylate moiety and the chlorine substituent in the target compound.
Spectroscopic Identification Strategies (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical approach for structural confirmation of this compound. The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom environments within the molecule, with characteristic chemical shift patterns that reflect the electronic environment of each proton. The tert-butyl protecting group typically exhibits a distinctive singlet resonance at approximately 1.4 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl moiety.
The methylene protons of the dihydropyrido ring system appear as complex multipiples in the aliphatic region of the spectrum, typically between 2.5 and 4.5 parts per million, depending on their proximity to the nitrogen atoms and the electron-withdrawing effects of the aromatic system. The aromatic proton of the pyrimidine ring exhibits a characteristic downfield chemical shift, usually appearing around 7-9 parts per million, reflecting the deshielding effect of the aromatic π-electron system.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of the molecule. The carbonyl carbon of the carboxylate ester typically resonates around 155-165 parts per million, while the aromatic carbons of the pyrido[3,4-d]pyrimidine system appear in the 110-160 parts per million region. The quaternary carbon of the tert-butyl group exhibits a characteristic chemical shift around 80-85 parts per million, with the methyl carbons appearing around 28 parts per million.
Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The carbonyl stretching frequency of the carboxylate ester typically appears around 1700-1750 wavenumbers, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest in the 1400-1600 wavenumber region. The presence of the chlorine substituent may influence the vibrational patterns of the aromatic ring system, providing additional confirmation of the substitution pattern.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound. The molecular ion peak appears at mass-to-charge ratio 269.73, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (mass loss of 57 atomic mass units) and subsequent fragmentation of the carboxylate moiety, providing structural confirmation through comparison with predicted fragmentation pathways.
| Analytical Technique | Key Diagnostic Features | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | ~1.4 parts per million |
| ¹H Nuclear Magnetic Resonance | Aromatic proton | 7-9 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 155-165 parts per million |
| Fourier Transform Infrared | Carbonyl stretch | 1700-1750 wavenumbers |
| Mass Spectrometry | Molecular ion | 269.73 mass-to-charge ratio |
Conformational Dynamics in Solution Phase
The conformational behavior of this compound in solution phase represents a complex interplay between intramolecular steric interactions, electronic effects, and solvation phenomena. The bicyclic pyrido[3,4-d]pyrimidine core maintains a relatively rigid planar geometry due to the aromatic character of the fused ring system, while the saturated six-membered ring portion exhibits greater conformational flexibility. The dihydro nature of the pyrido ring introduces conformational degrees of freedom that can influence the overall molecular shape and potential interactions with biological targets.
The tert-butyl carboxylate substituent at the 7-position introduces significant steric bulk that influences the preferred conformations accessible to the molecule. The bulky tert-butyl group restricts rotation around the carbon-nitrogen bond connecting it to the bicyclic core, effectively limiting the conformational space available to this portion of the molecule. This conformational constraint has implications for the compound's three-dimensional shape and its potential interactions with receptor sites or enzymatic active sites.
Solvent effects play a crucial role in determining the equilibrium distribution of conformational states in solution. Polar solvents may stabilize certain conformational arrangements through specific solvation interactions, particularly with the polar carboxylate functionality and the nitrogen atoms of the heterocyclic system. The chlorine substituent at the 4-position introduces additional electronic effects that may influence the preferred conformational arrangements through electrostatic interactions or halogen bonding phenomena.
Temperature-dependent nuclear magnetic resonance studies can provide insights into the conformational dynamics by revealing changes in chemical shift patterns or line broadening effects that correlate with conformational exchange processes. The activation barriers for conformational interconversion can be estimated from variable-temperature nuclear magnetic resonance experiments, providing quantitative information about the flexibility of different molecular segments.
The conformational preferences observed in solution may differ significantly from those found in the crystalline state due to the absence of crystal packing constraints and the influence of solvation effects. Dynamic equilibria between multiple conformational states may exist in solution, with the relative populations of each conformer depending on the specific solvent environment and temperature conditions.
Computational Modeling of Electronic Structure (Density Functional Theory Calculations)
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. These quantum mechanical calculations reveal the distribution of electron density throughout the molecule, providing fundamental understanding of the chemical bonding patterns and electronic properties that govern molecular behavior. The computational analysis encompasses geometry optimization, electronic structure analysis, and prediction of spectroscopic properties that can be directly compared with experimental observations.
Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to all geometric parameters. These calculations reveal the preferred bond lengths, bond angles, and dihedral angles within the molecule, providing a theoretical framework for understanding the three-dimensional structure. The optimized geometry serves as the basis for subsequent property calculations and can be compared with crystallographic data to validate the computational methodology.
Electronic structure analysis through density functional theory calculations reveals the nature of the molecular orbitals and their energetic ordering within the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic properties relevant to chemical reactivity and potential biological activity. The electron density distribution maps reveal regions of high and low electron density that correlate with nucleophilic and electrophilic character, respectively.
Vibrational frequency calculations predict the infrared and Raman spectra of the molecule, enabling direct comparison with experimental spectroscopic data. The calculated vibrational frequencies provide assignments for the observed absorption bands and can reveal subtle structural features that may not be immediately apparent from experimental spectra alone. The intensity patterns predicted by the calculations help interpret the relative strengths of different vibrational modes.
Nuclear magnetic resonance chemical shift calculations using gauge-including atomic orbitals methods predict the chemical shifts for both proton and carbon-13 nuclei within the molecule. These calculated values can be directly compared with experimental nuclear magnetic resonance data to validate the structural assignments and provide additional confidence in the proposed molecular structure. The calculations also reveal the electronic mechanisms responsible for the observed chemical shift patterns.
The computational analysis extends to prediction of molecular properties such as dipole moment, polarizability, and electrostatic potential surfaces that influence intermolecular interactions and potential biological activity. These calculated properties provide insights into the compound's behavior in different chemical environments and its potential for specific molecular recognition events.
Properties
IUPAC Name |
tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-16)14-7-15-10(8)13/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXUYOSXZHUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680916 | |
| Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-57-7 | |
| Record name | tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with a base such as sodium methoxide in butanol . The reaction conditions are crucial for achieving high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues differing in substituents, ring systems, or stereochemistry. Key differences in synthesis, physicochemical properties, and bioactivity are highlighted.
Structural Analogues and Derivatives
Physicochemical Properties and Stability
Biological Activity
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS Number: 1053656-57-7) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of this compound.
Synthesis
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving pyrimidine derivatives. The synthesis pathways often focus on optimizing yield and purity while exploring different substituents to enhance biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives similar to tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX-2 IC50 (μmol) | Comparison Drug | Comparison Drug IC50 (μmol) |
|---|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 | Indomethacin | 9.17 |
In vitro assays demonstrated that certain pyrimidine derivatives exhibit promising anti-inflammatory effects comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Activity
The anticancer potential of related pyrimidine compounds has been explored extensively. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. These compounds were found to inhibit migration and invasion, suggesting a multifaceted approach to cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the chloro group at the 4-position and the carboxylate moiety significantly enhance the biological activity of these compounds. Modifications at other positions can lead to variations in potency and selectivity against specific enzymes or receptors.
Case Studies
- Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives exhibited significant anti-inflammatory effects with ED50 values comparable to standard treatments .
- Anticancer Screening : In vitro tests revealed that certain derivatives could inhibit key signaling pathways involved in cancer progression, leading to reduced tumor growth in preclinical models .
Q & A
What are the standard synthetic routes for tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate?
Basic Research Question
The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. A common route involves:
Spirocyclic intermediate formation : Reacting tert-butyl-protected precursors with chlorinating agents (e.g., POCl₃) under anhydrous conditions to introduce the chloro group at the 4-position .
Ring closure : Using catalysts like palladium or base-mediated cyclization to form the pyrido[3,4-d]pyrimidine core .
Boc protection : Introducing the tert-butyl carbamate group via Boc-anhydride under basic conditions (e.g., DMAP, DIPEA) to stabilize reactive intermediates .
Key parameters : Reaction temperatures (80–120°C), solvent selection (THF, DMF), and stoichiometric control of chlorinating agents to avoid over-functionalization.
How is the compound characterized post-synthesis to confirm structural integrity?
Basic Research Question
Characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group retention (e.g., tert-butyl peaks at ~1.4 ppm in ¹H NMR) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₉ClN₃O₂, exact mass 296.11 g/mol) .
- X-ray crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding patterns (if crystalline derivatives are available) .
Note : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) to detect side products like dechlorinated or Boc-deprotected analogs .
How can reaction conditions be optimized to minimize side products like dechlorination or Boc-group loss?
Advanced Research Question
Methodology :
- Temperature control : Lowering reaction temperatures (<100°C) reduces thermal decomposition of the Boc group .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cyclization steps, as shown in spirocyclic pyrido-pyrimidine syntheses .
- Additives : Using scavengers like molecular sieves or Hünig’s base (DIPEA) traps HCl byproducts, preventing acid-induced Boc cleavage .
Data analysis : Compare LC-MS profiles under varying conditions (e.g., 70% yield at 80°C vs. 45% at 120°C) to identify optimal parameters .
What computational methods predict the reactivity of the 4-chloro substituent in nucleophilic substitution reactions?
Advanced Research Question
Approach :
- DFT calculations : Model the electronic environment of the 4-chloro group using Gaussian or ORCA software. Studies show Cl⁻ leaving-group propensity correlates with LUMO energy levels at the pyrimidine C4 position .
- Molecular docking : Predict interactions with biological targets (e.g., kinases) to guide functionalization strategies .
Validation : Compare computational predictions with experimental outcomes (e.g., SNAr reactions with amines or thiols) .
How to resolve contradictions in reported solubility and stability data for this compound?
Advanced Research Question
Contradiction analysis :
- Solubility : Discrepancies arise from solvent polarity (e.g., DMSO vs. chloroform). Standardize measurements via nephelometry in PBS (pH 7.4) .
- Stability : Conflicting degradation rates may stem from storage conditions. Data from accelerated stability studies (40°C/75% RH) show Boc-group hydrolysis within 7 days unless stored at 2–8°C under inert gas .
Mitigation : Use lyophilization for long-term storage and validate stability via periodic HPLC-MS checks .
What are the strategies for synthesizing structural analogs while retaining kinase inhibitory activity?
Advanced Research Question
Design principles :
- Core modifications : Replace the 4-chloro group with fluorinated or trifluoromethyl groups to enhance metabolic stability, as seen in MST3/4 kinase inhibitors .
- Side-chain diversification : Introduce piperazine or morpholine moieties at the 5,6-dihydropyrido position via Buchwald-Hartwig coupling, maintaining steric compatibility .
Biological validation : Test analogs in enzymatic assays (IC₅₀ determination) and compare with parent compound .
How to analyze and mitigate hazards during large-scale synthesis in academic labs?
Advanced Research Question
Risk assessment :
- Chlorinated intermediates : Use fume hoods and PPE to handle volatile chlorinating agents (e.g., POCl₃) .
- Exothermic reactions : Monitor temperature spikes during Boc deprotection (e.g., with TFA) using inline IR spectroscopy .
Documentation : Follow safety protocols from SDS sheets, including emergency response for inhalation/exposure .
What analytical techniques differentiate between diastereomers in chiral derivatives of this compound?
Advanced Research Question
Chiral resolution :
- HPLC with chiral columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- VCD spectroscopy : Vibrational circular dichroism provides absolute configuration data, validated against X-ray structures .
Case study : Separation of (R)- and (S)-morpholine derivatives achieved with >95% enantiomeric excess .
How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties?
Advanced Research Question
Pharmacokinetic profiling :
- LogP determination : The Boc group increases hydrophobicity (experimental LogP ~1.38), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : In vitro microsomal assays show Boc cleavage by esterases, necessitating prodrug strategies for in vivo studies .
What are the best practices for reproducing synthetic procedures from conflicting patent vs. literature protocols?
Advanced Research Question
Reproducibility framework :
Critical parameter identification : Compare solvent purity (anhydrous DMF vs. technical grade), catalyst batches, and reaction scales .
Side-by-side trials : Test patent conditions (e.g., 0.33 mmol scale in THF ) against literature methods (e.g., microwave-assisted synthesis ).
Contingency planning : Preempt Boc-group instability by adding stabilizers like BHT (0.1% w/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
